molecular formula C16H12O4 B091420 4-Benzoyl-3-hydroxyphenyl acrylate CAS No. 15419-94-0

4-Benzoyl-3-hydroxyphenyl acrylate

Cat. No.: B091420
CAS No.: 15419-94-0
M. Wt: 268.26 g/mol
InChI Key: LJWQJECMFUGUDV-UHFFFAOYSA-N
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Description

4-Benzoyl-3-hydroxyphenyl acrylate is an organic compound with the chemical formula C₁₆H₁₂O₄. It is a colorless solid that is soluble in organic solvents . This compound is known for its ability to polymerize, forming polybenzoylphenolic esters . It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-3-hydroxyphenyl acrylate typically involves the esterification of 4-benzoyl-3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-3-hydroxyphenyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can be polymerized to form polybenzoylphenolic esters.

    Substitution Reactions: The hydroxyl group can participate in substitution reactions with various electrophiles.

    Oxidation and Reduction: The benzoyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or UV light.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Polybenzoylphenolic Esters: Formed through polymerization.

    Substituted Derivatives: Formed through substitution reactions.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-hydroxyphenyl acrylate involves its ability to undergo polymerization and form stable polymers. The benzoyl group can interact with various molecular targets, including enzymes and receptors, leading to its biological effects . The hydroxyl group can form hydrogen bonds, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Properties

IUPAC Name

(4-benzoyl-3-hydroxyphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-2-15(18)20-12-8-9-13(14(17)10-12)16(19)11-6-4-3-5-7-11/h2-10,17H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWQJECMFUGUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065884
Record name 4-Benzoyl-3-hydroxyphenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15419-94-0
Record name 2-Hydroxy-4-(acryloyloxy)benzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15419-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 4-benzoyl-3-hydroxyphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Benzoyl-3-hydroxyphenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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